Lithium di-p-tolylphosphanide
Overview
Description
Lithium di-p-tolylphosphanide is an organolithium compound with the molecular formula C14H14LiP. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-phosphorus bonds. The compound is characterized by the presence of a lithium atom bonded to a di-p-tolylphosphine group, making it a valuable tool in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium di-p-tolylphosphanide can be synthesized through the reaction of di-p-tolylphosphine with an organolithium reagent such as n-butyllithium. The reaction typically takes place in an inert atmosphere, such as under nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
Lithium di-p-tolylphosphanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile, attacking electrophilic carbon atoms in substrates to form new carbon-phosphorus bonds.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Complexation: It can form complexes with transition metals, which can be used as catalysts in various organic transformations.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in polar aprotic solvents like THF or diethyl ether, under an inert atmosphere to prevent degradation of the reagent .
Major Products Formed
The major products formed from reactions involving this compound are typically organophosphorus compounds, which can be further utilized in various synthetic applications. For example, the reaction with alkyl halides can produce alkylphosphines, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Lithium di-p-tolylphosphanide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of lithium di-p-tolylphosphanide involves its role as a nucleophile in chemical reactions. The lithium atom in the compound enhances the nucleophilicity of the phosphorus atom, allowing it to effectively attack electrophilic centers in substrates. This leads to the formation of new carbon-phosphorus bonds, which are crucial in many synthetic processes .
Comparison with Similar Compounds
Similar Compounds
Lithium diphenylphosphide: Another organolithium compound with similar reactivity but different substituents on the phosphorus atom.
Lithium triethylphosphide: A compound with three ethyl groups attached to the phosphorus atom, offering different steric and electronic properties.
Uniqueness
Lithium di-p-tolylphosphanide is unique due to the presence of the p-tolyl groups, which provide specific steric and electronic effects that can influence the outcome of reactions. This makes it a valuable reagent for selective transformations in organic synthesis .
Properties
IUPAC Name |
lithium;bis(4-methylphenyl)phosphanide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14P.Li/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;/q-1;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVOGHUPRPDJAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC=C(C=C1)[P-]C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14LiP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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